

2,4-Dihydroxy-3-nitropyridine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dihydroxy-3-nitropyridine**

Cat. No.: **B116508**

[Get Quote](#)

An In-Depth Technical Guide to 2,4-Dihydroxy-3-nitropyridine

This guide provides a comprehensive technical overview of **2,4-Dihydroxy-3-nitropyridine** (CAS No. 89282-12-2), a pivotal heterocyclic building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis protocols, applications, and safety considerations, grounding all information in established scientific literature and technical data.

Introduction and Core Identification

2,4-Dihydroxy-3-nitropyridine, also known as 3-Nitro-2,4-pyridinediol or 4-Hydroxy-3-nitro-2(1H)-pyridinone, is a substituted pyridine derivative.^[1] Its structure, featuring both hydroxyl and nitro functional groups on a pyridine scaffold, makes it a reactive and versatile intermediate in the synthesis of more complex molecules. Pyridine-based ring systems are among the most extensively used heterocycles in drug design, valued for their ability to impart significant pharmacological activity.^{[2][3]} This compound serves as a critical starting material in the development of various pharmaceutical agents, particularly those targeting cardiovascular diseases.^{[4][5]}

The Chemical Abstracts Service (CAS) has assigned the number 89282-12-2 to this compound, which serves as its unique identifier in scientific literature and chemical databases.^{[1][6][7][8][9]}

Caption: Tautomeric form: 4-hydroxy-3-nitro-1H-pyridin-2-one.

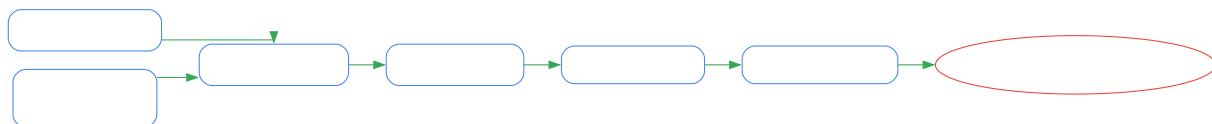
Physicochemical and Spectroscopic Data

Accurate characterization is fundamental for the use of any chemical intermediate. The key properties of **2,4-Dihydroxy-3-nitropyridine** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	89282-12-2	[6][7]
Molecular Formula	C ₅ H ₄ N ₂ O ₄	[6][7]
Molecular Weight	156.10 g/mol	[7]
Appearance	Light yellow to yellow to green powder/crystal	[1][6]
Melting Point	265°C (decomposition)	[6]
Density	1.7 ± 0.1 g/cm ³	[6]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[8]
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container. Desiccate at -20°C for long-term storage.	[6][8]

Table 2: Spectroscopic and Analytical Data


Technique	Data	Source(s)
¹ H NMR (500 MHz, DMSO-d ₃)	δ (ppm): 12.42 (brs, 1H), 11.87 (s, 1H), 7.42 (d, J=7.0 Hz, 1H), 6.00 (d, J=7.2 Hz, 1H)	[6]
¹³ C NMR (125 MHz, DMSO-d ₃)	δ (ppm): 161.3, 156.9, 138.8, 128.2, 98.7	[6]
HRMS (ESI)	m/z calculated for C ₅ H ₅ N ₂ O ₄ (M+H) ⁺ : 157.0249, found: 157.0256	[6]

Synthesis Protocol and Mechanistic Rationale

The primary route for synthesizing **2,4-Dihydroxy-3-nitropyridine** is through the electrophilic nitration of 2,4-dihydroxypyridine. This reaction leverages the electron-rich nature of the dihydroxypyridine ring, which directs the incoming nitro group.

Conceptual Workflow

The synthesis involves the reaction of a pyridine-2,4-diol precursor with a potent nitrating agent. The choice of reagents and reaction conditions is critical for achieving high yield and purity. Concentrated sulfuric acid is often used as a solvent and a catalyst; it protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2,4-Dihydroxy-3-nitropyridine**.

Detailed Experimental Protocol

This protocol is synthesized from established procedures found in the literature.[\[6\]](#)

Materials:

- 2,4-Dihydroxypyridine (100 g, 901 mmol)
- Concentrated Sulfuric Acid (300 mL)
- Fuming Nitric Acid (40 mL)
- Crushed Ice / Cold Water (3000 mL)

Procedure:

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer and external cooling bath, add concentrated sulfuric acid (300 mL).
- Addition of Starting Material: Carefully and portion-wise, add 2,4-dihydroxypyridine (100 g) to the sulfuric acid while stirring. Maintain the temperature between 0-10°C.
 - Causality: This addition must be slow and controlled because the dissolution of dihydroxypyridine in concentrated acid is exothermic. Maintaining a low temperature prevents unwanted side reactions and degradation.
- Stirring: Once the addition is complete, stir the reaction mixture at room temperature for approximately 40 minutes to ensure complete dissolution and homogeneity.
- Nitration: Cool the mixture back down to below 5°C. Slowly add fuming nitric acid (40 mL) dropwise over a period of 1 hour.
 - Causality: The nitration reaction is highly exothermic. Slow addition and rigorous temperature control (below 5°C) are paramount to prevent over-nitration and ensure the regioselective introduction of the nitro group at the C3 position.
- Reaction Quenching and Precipitation: Slowly pour the reaction mixture into a large beaker containing cold water or crushed ice (3000 mL), ensuring the temperature of the quench

solution remains below 5°C.

- Causality: This step serves two purposes: it quenches the reaction by diluting the acid and stopping the nitration, and it causes the desired product, which is insoluble in the acidic aqueous solution, to precipitate out.
- Product Isolation: Stir the resulting suspension at ambient temperature for 2 hours to allow for complete precipitation.
- Filtration and Washing: Collect the solid product by filtration. Wash the collected solid thoroughly with cold water (1000 mL) to remove any residual acid.
- Drying: Dry the obtained solid under vacuum to yield **2,4-Dihydroxy-3-nitropyridine**. (Expected yield: ~88%).^[6]

Applications in Drug Development and Research

2,4-Dihydroxy-3-nitropyridine is not typically an end-product but rather a valuable intermediate. Its primary application lies in serving as a foundational scaffold for building more complex, biologically active molecules.

- Pharmaceutical Intermediate: It is a documented intermediate in the synthesis of adenosine analogues.^{[4][5]} These resulting compounds have shown potential as therapeutic agents for treating cardiovascular conditions such as hypertension and myocardial ischemia.^{[4][5]} Nitropyridine derivatives, in general, are crucial for creating a wide range of Active Pharmaceutical Ingredients (APIs).^[10]
- Heterocyclic Building Block: In medicinal chemistry, the pyridine scaffold is known to improve pharmacological parameters such as metabolic stability, permeability, and protein binding.^[3] As a functionalized pyridine, **2,4-Dihydroxy-3-nitropyridine** offers multiple reaction sites for chemists to elaborate upon, enabling the construction of diverse chemical libraries for drug screening.

intermediate

final_product

2,4-Dihydroxy-3-nitropyridine
(Key Intermediate)

Step 1

Chlorination (e.g., POCl_3)

2,4-Dichloro-3-nitropyridine

Step 2

Nucleophilic Substitution
(e.g., with an amine $\text{R}-\text{NH}_2$)

Substituted Pyridine Derivative

Step 3+

Further Synthetic Steps
(e.g., reduction, coupling)Complex Adenosine Analogue
(Final API)[Click to download full resolution via product page](#)

Caption: Role as an intermediate in a multi-step synthetic pathway.

Safety, Handling, and Storage

Proper handling of **2,4-Dihydroxy-3-nitropyridine** is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

Category	Information	Source(s)
GHS Classification	Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)	[11][12]
Hazard Statement	H315: Causes skin irritation	[6]
Signal Word	Warning	[6]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6][11]

Handling:

- Avoid contact with skin and eyes. Do not breathe dust.[11]
- Use in a well-ventilated area or under a chemical fume hood.[11]
- Handle in accordance with good industrial hygiene and safety practices.[12]

Storage:

- Keep container tightly closed in a dry, cool, and well-ventilated place.[6][11]
- Store away from incompatible substances such as strong oxidizing agents and acids.[11]

Conclusion

2,4-Dihydroxy-3-nitropyridine (CAS No. 89282-12-2) is a well-characterized chemical compound of significant utility in organic synthesis. Its defined physicochemical properties, established synthesis protocols, and role as a key precursor for pharmacologically active molecules make it an important tool for researchers in medicinal chemistry and drug development. Adherence to strict safety protocols is necessary when handling this compound due to its irritant nature. This guide provides the foundational knowledge required for its effective and safe use in a research setting.

References

- **2,4-DIHYDROXY-3-NITROPYRIDINE** Formula - Echemi.
- **2,4-Dihydroxy-3-nitropyridine** 89282-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd.
- **2,4-Dihydroxy-3-nitropyridine** | CAS 89282-12-2 | SCBT - Santa Cruz Biotechnology.
- **2,4-Dihydroxy-3-nitropyridine** | CAS:89282-12-2 | High Purity | Manufacturer BioCrick.
- Product D
- Process for preparing 2,4-dihydroxypyridine and **2,4-dihydroxy-3-nitropyridine** - Google P
- US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3- nitropyridine - Google P
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific (for 2,4-Dihydroxypyridine).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- The Synthesis and Applications of Nitro Pyridine Deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Dihydroxy-3-nitropyridine | 89282-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. 2,4-Dihydroxy-3-nitropyridine | CAS:89282-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. biocrick.com [biocrick.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,4-Dihydroxy-3-nitropyridine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116508#2-4-dihydroxy-3-nitropyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com